
Ethyl 2-formylthiophene-3-carboxylate
Overview
Description
Ethyl 2-formylthiophene-3-carboxylate (CAS: 67808-70-2) is a thiophene derivative with the molecular formula C₈H₈O₃S and a molecular weight of 199.23 g/mol . It features a formyl (-CHO) group at the 2-position and an ethyl ester (-COOEt) at the 3-position of the thiophene ring. This compound is synthesized via alkylation of a precursor (e.g., 2-formylthiophene-3-carboxylic acid) using ethyl iodide and potassium carbonate in dimethylformamide (DMF), achieving a yield of 84% . Its reactive formyl group makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceuticals.
Biological Activity
Ethyl 2-formylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and case studies highlighting its applications.
Chemical Structure and Properties
This compound possesses a thiophene ring with both formyl and carboxylate functional groups. The presence of these groups enhances its reactivity and binding affinity to various biological targets, making it a valuable compound for research.
Molecular Formula: CHOS
Molecular Weight: 218.26 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its potential antimicrobial and anticancer properties, with studies indicating that it may modulate enzyme activity and influence metabolic pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study by Wu et al. found moderate antibacterial activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Various synthetic routes have been developed to optimize yield and purity.
Synthetic Route Overview
- Starting Material: Thiophene derivatives
- Reagents: Formic acid, ethyl chloroacetate
- Conditions: Reflux in organic solvents
- Yield: Typically ranges from 60% to 85%
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the anticancer potential of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC values ranging from 10 to 30 µM across different cell lines.
Cell Line | IC (µM) |
---|---|
HeLa | 15 |
MCF-7 | 25 |
A549 | 30 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2-formylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via the Gewald reaction, a two-step process involving cyclization of ketones with sulfur and cyanoacetates. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF). For example, intermediates like 2-aminothiophene derivatives (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) are first synthesized and subsequently formylated using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of formylating agents to minimize side products like over-oxidized species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the formyl and ester groups. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the thiophene ring protons resonate between δ 6.5–8.0 ppm .
- IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and C-S (thiophene: ~690 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 199.227 (C₈H₉NO₃S) .
Q. How can crystallographic data resolve ambiguities in molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used to resolve bond lengths, angles, and torsional strain. For example, in ethyl 2-amino-4-methylthiophene-3-carboxylate, SCXRD confirmed the planarity of the thiophene ring and hydrogen-bonding networks involving the amino group . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning or disordered structures .
Advanced Research Questions
Q. What strategies address low yields during formylation of 2-aminothiophene precursors?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the formyl group). Strategies include:
- Using anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
- Employing excess DMF (1.5–2.0 equiv) as a formylating agent in POCl₃ .
- Quenching reactions at 0°C to prevent decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Q. How does substituent variation on the thiophene ring influence electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT, molecular orbital analysis) reveal that electron-withdrawing groups (e.g., formyl, ester) decrease the HOMO-LUMO gap, enhancing electrophilic substitution reactivity. For instance, the formyl group at position 2 directs electrophiles to position 5 of the thiophene ring. Experimental validation involves synthesizing derivatives (e.g., ethyl 2-formyl-5-nitrothiophene-3-carboxylate) and comparing reaction rates in halogenation or coupling reactions .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Challenges include poor crystal growth due to the compound’s polarity and sensitivity to moisture. Mitigation involves:
- Slow evaporation of low-polarity solvents (e.g., chloroform/diethyl ether).
- Seeding with microcrystals from analogous structures (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) .
- Using SHELXD for structure solution in cases of weak diffraction data .
Q. How can structure-activity relationships (SAR) guide the design of bioactive thiophene derivatives?
- Methodological Answer : SAR studies correlate substituent effects with biological activity. For example:
- Antimicrobial Activity : Introducing bulky groups (e.g., phenyl at position 4) enhances membrane penetration, as seen in ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives .
- Enzyme Inhibition : The formyl group’s electrophilicity enables covalent binding to cysteine residues in target enzymes. Activity is validated via enzyme assays (e.g., IC₅₀ determination) .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
The table below compares ethyl 2-formylthiophene-3-carboxylate with structurally analogous compounds, emphasizing substituent differences and their implications:
Notes:
- *Discrepancy in CAS number for methyl 2-methylthiophene-3-carboxylate (likely typo in source).
- Substituent positions significantly alter reactivity and applications.
Physicochemical Properties
- Solubility : The formyl group in this compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs .
- Crystallinity: Amino-substituted derivatives exhibit higher crystallinity due to hydrogen-bonded networks (e.g., C24(12) chains in ethyl 2-amino-4-methylthiophene-3-carboxylate) .
Properties
IUPAC Name |
ethyl 2-formylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBAIIGYJFUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709974 | |
Record name | Ethyl 2-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-70-2 | |
Record name | Ethyl 2-formylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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